1,4-Dichloro-2-butanol, (2R)-
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Overview
Description
1,4-Dichloro-2-butanol, (2R)- is an organic compound with the molecular formula C4H8Cl2O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-butanol can be synthesized from 1,2,4-butanetriol. The process involves adding 1,2,4-butanetriol and glacial acetic acid to a reaction vessel, followed by heating to approximately 100°C. Dry hydrogen chloride gas is then introduced into the mixture, and the reaction is maintained at 90-110°C for about 0.5 hours. The reaction is monitored until a significant amount of hydrogen chloride gas is detected in the exhaust, indicating the reaction’s completion. The mixture is then cooled, washed with saturated sodium carbonate solution, and subjected to vacuum distillation to obtain 1,4-dichloro-2-butanol as an oily product .
Industrial Production Methods
Industrial production of 1,4-dichloro-2-butanol typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-butanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in 1,4-dichloro-2-butanol can be substituted with other nucleophiles, such as hydroxide ions, to form different products.
Oxidation Reactions: The hydroxyl group in 1,4-dichloro-2-butanol can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to form different alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted alcohols and ethers.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include different alcohols and alkanes.
Scientific Research Applications
1,4-Dichloro-2-butanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-dichloro-2-butanol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. It can also interact with nucleophiles and electrophiles, leading to various substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Dichloro-2-butanol, (2S)-: The enantiomer of 1,4-dichloro-2-butanol, (2R)-, with similar chemical properties but different biological activities.
1,4-Dichloro-2-hydroxybutane: A related compound with a hydroxyl group instead of a chlorine atom at the 2-position.
2-Butanol, 1,4-dichloro-: A similar compound with different stereochemistry.
Uniqueness
1,4-Dichloro-2-butanol, (2R)- is unique due to its specific stereochemistry, which can lead to different biological activities and reactivity compared to its enantiomer and other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes .
Properties
CAS No. |
847375-52-4 |
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Molecular Formula |
C4H8Cl2O |
Molecular Weight |
143.01 g/mol |
IUPAC Name |
(2R)-1,4-dichlorobutan-2-ol |
InChI |
InChI=1S/C4H8Cl2O/c5-2-1-4(7)3-6/h4,7H,1-3H2/t4-/m1/s1 |
InChI Key |
CKNNDWZSFAPUJS-SCSAIBSYSA-N |
Isomeric SMILES |
C(CCl)[C@H](CCl)O |
Canonical SMILES |
C(CCl)C(CCl)O |
Origin of Product |
United States |
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